1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine
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Overview
Description
1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound that contains both an imidazole ring and a tetrahydrofuran (oxolane) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine typically involves the reaction of an imidazole derivative with an oxolane derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic carbon on the oxolane ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the oxolane ring.
Substitution: Both the imidazole and oxolane rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of alkylated or acylated derivatives.
Scientific Research Applications
1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The oxolane ring may also play a role in the compound’s overall activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-2-yl)-2-ethylimidazol-4-amine: This compound has a similar structure but with an ethyl group instead of an amine group.
1-(Oxolan-2-ylmethyl)-1H-pyrazol-4-amine: This compound contains a pyrazole ring instead of an imidazole ring.
Uniqueness
1-(Oxolan-2-ylmethyl)-1H-imidazol-2-amine is unique due to the presence of both the imidazole and oxolane rings, which confer specific chemical and biological properties
Biological Activity
1-(oxolan-2-ylmethyl)-1H-imidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its diverse biological activities. The oxolan (tetrahydrofuran) moiety contributes to the compound's unique properties, potentially influencing its interaction with biological targets.
The biological activity of imidazole derivatives is often attributed to their ability to interact with various enzymes and receptors. The imidazole ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. This can lead to modulation of signaling pathways that are crucial for various biological processes such as cell proliferation, apoptosis, and inflammation .
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting focal adhesion kinase (FAK), which plays a key role in cancer cell migration and invasion .
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of imidazole derivatives on melanoma cell lines. The compounds demonstrated IC50 values ranging from 16.1 µM to >100 µM, indicating varying degrees of effectiveness compared to standard drugs like sorafenib .
Antimicrobial Activity
Imidazole derivatives have also been studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar activities.
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Zone of Inhibition (mm) | Target Organisms |
---|---|---|
5a | 15 | E. coli |
5b | 11 | P. aeruginosa |
5c | 20 | B. subtilis |
5d | 11 | B. megaterium |
5e | 10 | A. niger |
This table summarizes the antimicrobial activity observed in various studies, indicating that certain derivatives exhibit substantial inhibition against common pathogens .
Pharmacological Applications
The pharmacological potential of imidazole derivatives extends beyond anticancer and antimicrobial activities. They have been investigated for their roles as antihypertensive agents, anti-inflammatory drugs, and even as anticonvulsants .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2,(H2,9,10) |
InChI Key |
PIXYWAGSCLQZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=CN=C2N |
Origin of Product |
United States |
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